molecular formula C14H11ClO2 B6369357 2-(4-Chloro-3-methylphenyl)benzoic acid CAS No. 1261911-11-8

2-(4-Chloro-3-methylphenyl)benzoic acid

Cat. No.: B6369357
CAS No.: 1261911-11-8
M. Wt: 246.69 g/mol
InChI Key: DETAJVOKFAKLMS-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenyl)benzoic acid is a substituted benzoic acid derivative featuring a chlorinated and methylated biphenyl structure. Its molecular formula is C₁₄H₁₁ClO₂, with a molecular weight of 262.69 g/mol. The compound consists of a benzoic acid backbone substituted at the 2-position with a 4-chloro-3-methylphenyl group. This structural arrangement confers unique physicochemical properties, including moderate lipophilicity due to the chloro and methyl substituents, which influence solubility and biological interactions .

Potential applications include pharmaceutical intermediates or bioactive agents, given the prevalence of benzoic acid derivatives in drug design .

Properties

IUPAC Name

2-(4-chloro-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-8-10(6-7-13(9)15)11-4-2-3-5-12(11)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETAJVOKFAKLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683302
Record name 4'-Chloro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-11-8
Record name 4'-Chloro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Chloro-3-methylphenyl)benzoic acid can be synthesized through a multi-step reaction process starting from 4-chlorobenzoic acid. The synthesis involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by acylation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-3-methylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

2-(4-Chloro-3-methylphenyl)benzoic acid exerts its effects primarily by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By blocking COX, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain. Additionally, it has been shown to inhibit other enzymes and pathways involved in cellular proliferation and survival, contributing to its anticancer activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key References
2-(4-Chloro-3-methylphenyl)benzoic acid C₁₄H₁₁ClO₂ -Cl at phenyl 4, -CH₃ at phenyl 3, -COOH at benzoic 2 262.69
2-(4-Chlorobenzoyl)benzoic acid C₁₄H₉ClO₃ -Cl at benzoyl 4, -COOH at benzoic 2, ketone group 260.68
Tolfenamic acid C₁₄H₁₂ClNO₂ -Cl at phenyl 3, -CH₃ at phenyl 2, -NHCO- linkage 261.70
2-(4-Chloro-2-methoxyphenyl)benzoic acid C₁₄H₁₁ClO₃ -Cl at phenyl 4, -OCH₃ at phenyl 2, -COOH at benzoic 2 278.69
3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid C₁₅H₁₃ClO₃ -Cl at phenyl 4, -CH₃ at phenyl 2, ether linkage 276.71

Structural Insights :

  • Chlorine Position : Chlorine at the para position (as in the target compound) enhances electronic effects compared to ortho-substituted analogs (e.g., tolfenamic acid).
  • Methyl Group : The 3-methyl group in the target compound increases steric hindrance and lipophilicity compared to unmethylated analogs like 2-(4-chlorobenzoyl)benzoic acid .
  • Functional Groups: The absence of a ketone (vs. 2-(4-chlorobenzoyl)benzoic acid) or ether linkage (vs.

Physicochemical Properties

Comparative solubility and melting points:

Compound Name Solubility Melting Point (°C) Notes
This compound Moderate in ethanol, low in water Not reported Lipophilicity: LogP ≈ 3.2 (estimated)
2-(4-Chlorobenzoyl)benzoic acid Soluble in benzene, ether, ethanol 150 Higher polarity due to ketone group
Tolfenamic acid Poor water solubility 210–212 Enhanced crystallinity due to amide group
2-(4-Chloro-2-methoxyphenyl)benzoic acid Soluble in DMSO, methanol 217.5–220 Methoxy group improves polarity

Key Trends :

  • Lipophilicity : Methyl and chloro substituents increase logP values, reducing water solubility.
  • Polar Groups : Methoxy or ketone groups (e.g., 2-(4-chloro-2-methoxyphenyl)benzoic acid) enhance solubility in polar solvents .

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